molecular formula C10H14ClFN4 B6424666 5-chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine CAS No. 2034284-39-2

5-chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine

Cat. No. B6424666
CAS RN: 2034284-39-2
M. Wt: 244.69 g/mol
InChI Key: LTGNGLBRBSLHCD-UHFFFAOYSA-N
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Description

“5-chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be analyzed using techniques like 1HNMR, 13CNMR, and X-Ray diffraction analysis . Unfortunately, the specific molecular structure analysis for “this compound” is not detailed in the available resources.

Mechanism of Action

Target of Action

The primary target of 5-chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition . This compound also shows antagonistic activities against α1-adrenoceptors (α1-AR) , which are involved in various physiological responses such as vasoconstriction and smooth muscle contraction .

Mode of Action

This compound interacts with its targets by inhibiting their activity. It has been shown to exhibit potent inhibitory activity against AChE . The inhibition of AChE leads to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission . It also acts as an antagonist of α1-AR, blocking the receptor’s function and modulating the physiological responses mediated by these receptors .

Biochemical Pathways

The inhibition of AChE affects the cholinergic neurotransmission pathway. By preventing the breakdown of acetylcholine, this compound enhances the action of acetylcholine on muscarinic and nicotinic receptors, which are involved in various cognitive functions . The antagonistic activity against α1-AR affects the adrenergic signaling pathway, modulating responses such as vasoconstriction .

Result of Action

The inhibition of AChE by this compound can lead to enhanced cognitive function, as increased acetylcholine levels can improve memory and cognition . Its antagonistic activity against α1-AR can modulate physiological responses such as vasoconstriction .

Advantages and Limitations for Lab Experiments

The advantages of using 5-chloro-2-FEP in laboratory experiments include its availability, its low cost, and its ability to interact with proteins and enzymes in the body. Additionally, it is relatively easy to synthesize and is stable in a variety of conditions. However, there are some limitations to using 5-chloro-2-FEP in laboratory experiments. It can be toxic in high concentrations and can be difficult to handle. Additionally, it is not always easy to determine the optimal concentration of the compound for a particular experiment.

Future Directions

There are a number of potential future directions for research involving 5-chloro-2-FEP. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug discovery and development. Additionally, further research could be conducted into its use as a reagent in synthetic organic chemistry and its potential applications in biotechnology. Finally, further research could be conducted into its safety and toxicity profiles, as well as its potential uses in medical diagnostics and therapeutics.

Synthesis Methods

5-Chloro-2-FEP can be synthesized by several methods. One method involves the reaction of 4-(2-fluoroethyl)piperazine with a chlorinating agent such as N-chlorosuccinimide. This reaction produces 5-chloro-2-FEP as a white crystalline solid. Another method involves the reaction of 4-(2-fluoroethyl)piperazine with N-chlorosuccinimide in the presence of a base such as triethylamine. The reaction produces 5-chloro-2-FEP as a white crystalline solid.

Scientific Research Applications

5-Chloro-2-FEP has been used in a variety of scientific research applications. It has been used to study the structure, function, and biological activity of various molecules. It has also been used to synthesize a variety of chemical compounds. Additionally, it has been used in studies of enzyme activity, protein-protein interactions, and drug-target interactions.

properties

IUPAC Name

5-chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClFN4/c11-9-7-13-10(14-8-9)16-5-3-15(2-1-12)4-6-16/h7-8H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTGNGLBRBSLHCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCF)C2=NC=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClFN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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